Sodium Quinoline-8-sulfonate
Overview
Description
Sodium Quinoline-8-sulfonate is a chemical compound with the molecular formula C₉H₆NNaO₃S and a molecular weight of 231.20 g/mol . It is a sodium salt derivative of quinoline-8-sulfonic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium Quinoline-8-sulfonate typically involves the sulfonation of quinoline. One common method is the reaction of quinoline with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions often require controlled temperatures and the use of catalysts to enhance the reaction efficiency.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as microwave-assisted synthesis, which offers faster reaction times and higher yields . Additionally, the use of recyclable catalysts and solvent-free conditions are explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Sodium Quinoline-8-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-8-sulfonic acid.
Reduction: Reduction reactions can convert it back to quinoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Sodium Quinoline-8-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium Quinoline-8-sulfonate involves its ability to interact with various molecular targets. It can chelate metal ions, which is crucial for its role as a fluorescent probe . In biological systems, it may inhibit enzyme activities by binding to active sites or altering protein structures . The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
- Quinoline-8-sulfonic acid
- 8-Hydroxyquinoline
- Quinoline-8-carboxylic acid
Comparison: Sodium Quinoline-8-sulfonate is unique due to its sodium salt form, which enhances its solubility in water compared to its parent compound, quinoline-8-sulfonic acid . This property makes it more suitable for applications in aqueous environments. Additionally, its ability to chelate metal ions and its fluorescent properties distinguish it from other quinoline derivatives .
Properties
IUPAC Name |
sodium;quinoline-8-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S.Na/c11-14(12,13)8-5-1-3-7-4-2-6-10-9(7)8;/h1-6H,(H,11,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSFBDVHKAFARZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=CC=C2.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6NNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635443 | |
Record name | Sodium quinoline-8-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70086-60-1 | |
Record name | Sodium quinoline-8-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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